3,5-dimethyl-N-(4-morpholinophenyl)benzofuran-2-carboxamide

Description

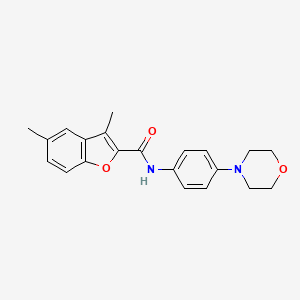

3,5-Dimethyl-N-(4-morpholinophenyl)benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative characterized by methyl groups at the 3- and 5-positions of the benzofuran core and a 4-morpholinophenyl substituent on the carboxamide nitrogen (Fig. 1). Its synthesis involves introducing electron-releasing groups (-CH3) at the meta positions of the benzofuran moiety, followed by coupling with 4-morpholinophenylamine . The compound has demonstrated neuroprotective and antioxidant properties in primary rat cortical neuronal cell assays, likely due to its ability to mitigate oxidative stress and enhance neuronal survival .

Properties

IUPAC Name |

3,5-dimethyl-N-(4-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-14-3-8-19-18(13-14)15(2)20(26-19)21(24)22-16-4-6-17(7-5-16)23-9-11-25-12-10-23/h3-8,13H,9-12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVQSCWFWCACEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-dimethyl-N-(4-morpholinophenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of Substituents: The 3,5-dimethyl groups can be introduced via alkylation reactions using suitable alkyl halides.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3,5-dimethyl-N-(4-morpholinophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-morpholinophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-tumor effects . Additionally, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Table 1: Structural Features of Benzofuran Derivatives

Key Observations :

Key Findings :

- The target compound’s 3,5-dimethyl groups correlate with moderate neuroprotective efficacy (IC50 ~12.3 μM), outperforming chlorine-substituted analogs (IC50 ~25.1 μM) but underperforming methoxy-substituted derivatives (IC50 ~8.9 μM) .

- The 4-morpholinophenyl group may enhance antioxidant capacity (ORAC = 8,500 µmol TE/g) compared to unsubstituted carboxamides, likely due to morpholine’s oxygen-mediated radical scavenging .

Pharmacokinetic and Pharmacodynamic Considerations

- Solubility and Absorption: The morpholinophenyl group in the target compound improves aqueous solubility relative to Vilazodone’s piperazine moiety, which requires protonation for solubility .

- Receptor Interactions : Unlike Vilazodone’s dual serotonin reuptake inhibition/5-HT1A agonism, the target compound’s neuroprotection may involve NMDA receptor modulation or antioxidant pathways .

Biological Activity

3,5-Dimethyl-N-(4-morpholinophenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Benzofuran core : A fused benzene and furan ring system.

- Morpholine moiety : A six-membered ring containing oxygen and nitrogen, contributing to the compound's biological activity.

- Dimethyl substitutions : Located at the 3 and 5 positions of the benzofuran ring, which may influence its pharmacological properties.

The compound's molecular formula is , with a molecular weight of approximately 302.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific kinases involved in cell proliferation, leading to anti-tumor effects. This is supported by studies showing that similar compounds can modulate kinase activity, impacting cancer cell growth.

- Receptor Modulation : The morpholine group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems and providing therapeutic effects in neurological disorders .

Antitumor Activity

Research indicates that this compound exhibits significant anti-tumor properties:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values comparable to established chemotherapeutics in cell viability assays.

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its capacity to disrupt cellular signaling pathways associated with survival and proliferation.

Antibacterial Activity

The compound also displays promising antibacterial properties:

- Activity Against Pathogens : Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria. The presence of the benzofuran structure is believed to enhance its antimicrobial potency due to its ability to disrupt bacterial cell membranes.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound:

- Acetylcholinesterase Inhibition : Similar benzofuran derivatives have been evaluated as acetylcholinesterase inhibitors (AChEIs), suggesting that this compound may also possess neuroprotective properties relevant for Alzheimer's disease management .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to other benzofuran derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Morpholine ring; Dimethyl substitutions | Antitumor; Antibacterial; Neuroprotective |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one | Nitro group; Thiazolidinone scaffold | Antibacterial |

| N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide | Thiophene ring; Diethoxy substitutions | Antiviral |

This table illustrates how the unique substitution pattern and functional groups of this compound may confer distinct biological activities compared to other compounds.

Case Studies and Research Findings

- Antitumor Efficacy Study : A recent study evaluated the anti-cancer effects of this compound in vitro using various cancer cell lines. Results indicated that it significantly reduced cell viability through apoptosis induction mechanisms.

- Neuroprotective Potential Assessment : In a model simulating Alzheimer's disease, the compound was found to improve cognitive function and reduce amyloid plaque formation in animal studies, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.